Cabozantinib (CAS 849217-68-1) is a highly potent, multi-targeted tyrosine kinase inhibitor (TKI) free base, characterized by its nanomolar and sub-nanomolar affinity for VEGFR2, MET, RET, and AXL . In procurement and material selection, the free base form is specifically prioritized for high-throughput in vitro screening, custom lipophilic formulations, and structural biology applications where the presence of a malate counterion would introduce stoichiometric complexity or alter organic solvent behavior [1]. With a low aqueous solubility (<0.0001 mg/mL) but high solubility in pure DMSO (≥25 mg/mL), it serves as the definitive precursor for precise analytical stock solutions in preclinical oncology research[REFS-1, REFS-2].
Generic substitution with older, first-generation TKIs such as Sunitinib or Sorafenib frequently fails in advanced disease modeling because those baseline agents lack potent activity against MET and AXL—the primary kinase pathways responsible for anti-angiogenic resistance[1]. When tumor models upregulate MET or AXL, baseline VEGFR inhibitors lose efficacy, whereas Cabozantinib maintains active suppression [1]. Furthermore, substituting the Cabozantinib free base with the commercially formulated Cabozantinib (S)-malate salt can compromise specific laboratory workflows; the free base is strictly required for pure DMSO-based biochemical assays to ensure exact molarity without the mass contribution and potential chemical interference of the malate counterion.
Cabozantinib free base exhibits a highly specific solubility profile, being practically insoluble in water (<0.0001 mg/mL) but demonstrating excellent solubility in pure DMSO (≥25 mg/mL) [REFS-1, REFS-2]. In contrast, the (S)-malate salt is engineered for pH-dependent aqueous dissolution in commercial oral formulations. For in vitro laboratory workflows, procuring the free base allows for the creation of highly concentrated, stable DMSO stock solutions without the 26.7% mass penalty of the malate counterion (MW 501.51 for free base vs. 635.6 for malate salt) [REFS-2, REFS-3].
| Evidence Dimension | Solubility and Molecular Weight Efficiency |
| Target Compound Data | Cabozantinib Free Base: <0.0001 mg/mL (water), ≥25 mg/mL (DMSO), MW 501.51 |
| Comparator Or Baseline | Cabozantinib (S)-Malate: MW 635.6 (requires mass adjustment for molarity) |
| Quantified Difference | Free base provides 100% active pharmaceutical ingredient by mass for precise DMSO stock preparation. |
| Conditions | In vitro stock solution preparation for cell-free and cell-based assays. |
Procuring the free base eliminates counterion mass calculations and ensures maximum stability in organic solvents for high-throughput screening.
In cell-free biochemical assays, Cabozantinib demonstrates profound affinity for VEGFR2 with an IC50 of 0.035 nM. When compared to the widely used baseline TKI Sunitinib, which exhibits a VEGFR2 IC50 of approximately 80 nM under similar cell-free conditions, Cabozantinib is vastly more potent. This sub-nanomolar activity allows researchers to achieve complete receptor saturation at significantly lower doses.
| Evidence Dimension | VEGFR2 Kinase Inhibition (IC50) |
| Target Compound Data | Cabozantinib: 0.035 nM |
| Comparator Or Baseline | Sunitinib: 80 nM |
| Quantified Difference | Cabozantinib is approximately 2,285-fold more potent against VEGFR2. |
| Conditions | Cell-free biochemical kinase activity assay. |
Allows buyers to use ultra-low compound concentrations in assays, drastically reducing the risk of off-target cytotoxic artifacts.
Long-term exposure to Sunitinib often induces resistance in renal cell carcinoma (RCC) models, characterized by a 5-fold increase in the basal level of phosphorylated FAK and Src, alongside MET upregulation [1]. In Sunitinib-resistant 786-O/S cell lines, Sunitinib loses its anti-proliferative efficacy. Cabozantinib, however, effectively overcomes this resistance, maintaining an IC50 of approximately 12.2 to 13 µM and actively downregulating P-MET and P-Src within 24 hours of treatment[REFS-1, REFS-2].
| Evidence Dimension | Viability Suppression in Resistant Models |
| Target Compound Data | Cabozantinib: Active suppression of P-MET/P-Src; IC50 ~12.2-13 µM in 786-O/S cells |
| Comparator Or Baseline | Sunitinib: Complete loss of efficacy (resistance) in 786-O/S cells |
| Quantified Difference | Cabozantinib retains viability suppression and pathway inhibition where the baseline TKI fails. |
| Conditions | In vitro treatment of Sunitinib-resistant 786-O/S human RCC cell lines. |
Essential for researchers procuring a positive control to validate mechanisms of acquired anti-angiogenic resistance.
Beyond VEGFR2, Cabozantinib acts as a potent inhibitor of MET (IC50 = 1.3 nM) and RET (IC50 = 5.2 nM) . In contrast, other multi-kinase inhibitors like Regorafenib or Sorafenib exhibit weak or negligible activity against MET (Regorafenib MET IC50 is not applicable/insignificant in standard panels) [1]. This dual capability eliminates the need to combine a dedicated VEGFR inhibitor with a separate MET inhibitor in complex tumor microenvironment studies.
| Evidence Dimension | MET Kinase Inhibition (IC50) |
| Target Compound Data | Cabozantinib: 1.3 nM |
| Comparator Or Baseline | Regorafenib / Sorafenib: Negligible MET inhibition |
| Quantified Difference | Cabozantinib provides sub-10 nM MET inhibition, a target missed by older in-class substitutes. |
| Conditions | Cell-free biochemical kinase profiling. |
Reduces procurement complexity by providing a single agent that simultaneously blocks both primary angiogenesis and secondary escape pathways.
Procuring the free base is ideal for automated liquid handling systems requiring highly concentrated (≥25 mg/mL), stable DMSO stock solutions without the mass interference or potential chemical artifacts of a malate counterion .
Cabozantinib is the preferred agent for studying acquired resistance mechanisms in Sunitinib-resistant cell lines (e.g., 786-O/S), as it actively suppresses the compensatory MET and AXL pathways that render first-generation TKIs ineffective [1].
For advanced drug delivery research, the free base form is required for encapsulation in lipophilic cores or polymeric nanoparticles, where its aqueous insolubility (<0.0001 mg/mL) and lack of a salt counterion improve encapsulation efficiency [2].
Corrosive;Irritant